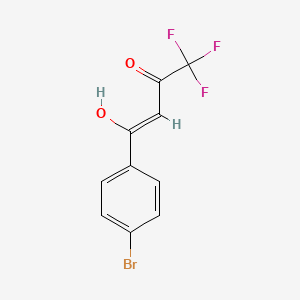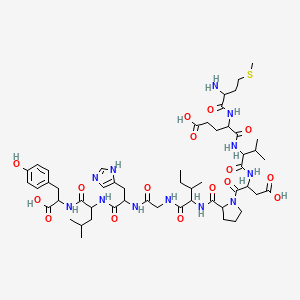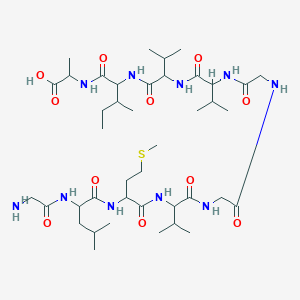
Dimethyl(chloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, P-(chloromethyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C₃H₈ClO₃P. It is a colorless liquid with a density of 1.254 g/cm³ and a boiling point of 187.5°C at 760 mmHg . This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Phosphonic acid, P-(chloromethyl)-, dimethyl ester can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester .
Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This reaction is often catalyzed by a Lewis acid such as aluminum chloride .
Analyse Chemischer Reaktionen
Phosphonic acid, P-(chloromethyl)-, dimethyl ester undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, P-(chloromethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is used in the synthesis of biologically active molecules such as antiviral and anticancer agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, P-(chloromethyl)-, dimethyl ester involves the formation of a reactive intermediate, which can undergo various chemical transformations. The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, P-(chloromethyl)-, dimethyl ester can be compared with other similar compounds such as:
Dimethyl methylphosphonate: This compound has a similar structure but lacks the chloromethyl group.
Diethyl phosphonate: This compound has ethyl groups instead of methyl groups.
Phosphonic acid, P-(bromomethyl)-, dimethyl ester: This compound has a bromomethyl group instead of a chloromethyl group.
Phosphonic acid, P-(chloromethyl)-, dimethyl ester is unique due to its reactivity and versatility in various chemical reactions. Its chloromethyl group allows for easy substitution with other nucleophiles, making it a valuable intermediate in the synthesis of various organophosphorus compounds .
Eigenschaften
CAS-Nummer |
6346-15-2 |
|---|---|
Molekularformel |
C3H8ClO3P |
Molekulargewicht |
158.52 g/mol |
IUPAC-Name |
chloro(dimethoxyphosphoryl)methane |
InChI |
InChI=1S/C3H8ClO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3 |
InChI-Schlüssel |
ZPPWLEBZLAFBSP-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)



![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)

![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)




